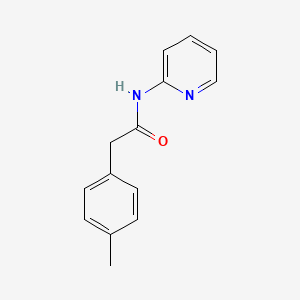![molecular formula C19H24N2O2 B5860745 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)
5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol, also known as BZPMP, is a chemical compound that has been of significant interest to researchers due to its potential applications in the field of medicine. This compound is a derivative of piperazine and is structurally similar to other compounds that have been used in the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been found to bind to certain receptors in the brain, including the dopamine and serotonin receptors, which can affect mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been found to have antioxidant properties, which can protect cells from damage caused by free radicals. In addition, this compound has been shown to reduce inflammation in the body, which can help to prevent or treat a number of diseases. This compound has also been found to affect the levels of certain neurotransmitters in the brain, which can affect mood, behavior, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol in lab experiments include its ability to modulate the activity of certain enzymes and receptors in the body, its neuroprotective and anticancer properties, and its antioxidant and anti-inflammatory effects. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol. One area of interest is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of research is the investigation of the potential side effects and toxicity of this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Métodos De Síntesis
The synthesis of 5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol involves the reaction of 5-hydroxy-2-methoxybenzaldehyde with benzylpiperazine in the presence of a reducing agent. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield this compound. The purity and yield of the product can be improved by using a suitable solvent and optimizing the reaction conditions.
Propiedades
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-19-8-7-17(13-18(19)22)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHVKOEIFXTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

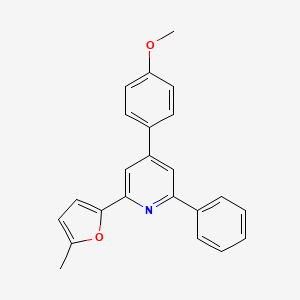
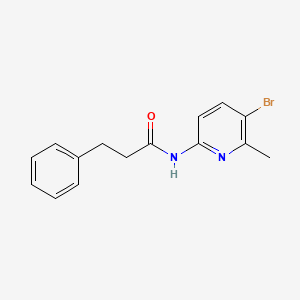
![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5860677.png)

![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)

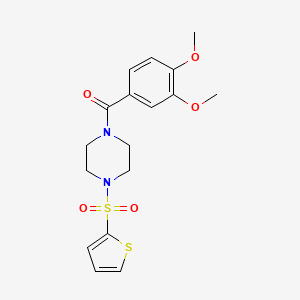
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)

![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)
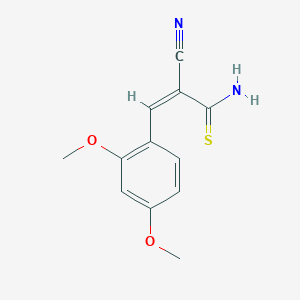
![ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5860757.png)
